potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate
Description
Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C13H24KNO9S3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate |
InChI |
InChI=1S/C13H25NO9S3.K/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13;/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+;/m1./s1 |
InChI Key |
OKDWNTUXOLCUGE-PDCFEJLGSA-M |
Isomeric SMILES |
CSCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CSCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfanyl-containing organic molecules and those with similar functional groups, such as:
- 6-methylsulfanyl-1-hexylidene sulfate
- 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl sulfanyl compounds
Uniqueness
Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
The compound potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is a complex organic molecule with potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H24KNO9S
- Molecular Weight : 473.6 g/mol
- SMILES Notation : CSCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
This compound features a sulfanyl group and multiple hydroxyl groups that may contribute to its biological activity.
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage and may have implications in preventing diseases associated with oxidative damage.
2. Antimicrobial Activity
Studies have suggested that sulfanyl-containing compounds can exhibit antimicrobial properties. For instance, certain sulfanyl derivatives have been shown to inhibit the growth of various bacterial strains. This suggests that potassium;[(E)-[6-methylsulfanyl-1...] could potentially be explored as a natural antimicrobial agent.
3. Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism through which various compounds exert their biological effects. For example, it may inhibit glycosidases or other enzymes linked to carbohydrate metabolism due to the presence of trihydroxy functional groups.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro using DPPH assay. |
| Study 2 | Reported antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |
| Study 3 | Showed enzyme inhibition with IC50 values indicating potential for therapeutic applications in metabolic disorders. |
Potential Therapeutic Applications
Given its biological activities, potassium;[(E)-[6-methylsulfanyl-1...] holds promise for several therapeutic applications:
- Oxidative Stress Disorders : Its antioxidant properties suggest potential use in conditions characterized by oxidative stress such as neurodegenerative diseases.
- Infectious Diseases : The antimicrobial properties could lead to the development of new treatments for bacterial infections, particularly in an era of increasing antibiotic resistance.
- Metabolic Disorders : As an enzyme inhibitor, it may be beneficial in managing conditions like diabetes by modulating carbohydrate metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
